N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
Description
This compound features a tetrahydroquinoline (THQ) core substituted at position 1 with a furan-2-carbonyl group and at position 7 with a 2,4-dimethylbenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-7-10-21(16(2)13-15)29(26,27)23-18-9-8-17-5-3-11-24(19(17)14-18)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJHIZAQHUGWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428693 | |
| Record name | F2050-0084 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005301-95-0 | |
| Record name | F2050-0084 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as propan-2-ol and toluene, and reagents like diphosphorus pentasulfide for thioamide formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. Preliminary studies suggest it may induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound interferes with cell cycle progression.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased caspase activity.
A study reported that the compound effectively inhibits the growth of cancer cells by triggering these cellular mechanisms.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
The antimicrobial efficacy is attributed to its structural features that enhance interaction with microbial membranes.
Anti-inflammatory Effects
Additionally, this compound is being investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Materials Science Applications
The unique structure of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide positions it as a potential candidate for developing novel materials with specific electronic properties. Its application in materials science could lead to advancements in creating functional materials for electronics and photonics.
Biological Studies
This compound is utilized in biological studies exploring its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown significant enzyme inhibitory activities, influencing cell signaling pathways and gene expression.
- Molecular Mechanism : Understanding its binding interactions with biomolecules and enzymes is crucial for elucidating its therapeutic potential.
Mechanism of Action
The mechanism by which N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring and sulfonamide moiety may play crucial roles in binding to these targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Structural Analog 1: N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Molecular Formula : C23H24N2O5S (MW: 440.5) .
- Key Differences :
- The sulfonamide substituent contains 2-methoxy-4,5-dimethyl instead of 2,4-dimethyl.
- Methoxy groups introduce polarity, which may reduce lipophilicity and alter receptor-binding kinetics compared to the target compound.
- Implications :
- The 4,5-dimethyl arrangement could sterically hinder interactions with hydrophobic receptor pockets, while the methoxy group may engage in hydrogen bonding.
Structural Analog 2: N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Molecular Formula : C21H20N2O5S (MW: 412.5) .
- Key Differences: Core Structure: Tetrahydroisoquinoline (vs. THQ), altering the fused benzene ring position. Furan-2-carbonyl at position 2 (vs. position 1 in the target compound). Sulfonamide group features 4-methoxy (polar) vs. 2,4-dimethyl (nonpolar).
- Implications: Isoquinoline cores may exhibit distinct binding affinities for opioid receptors due to spatial differences . Lower molecular weight (412.5 vs. ~440) could enhance bioavailability.
Structural Analog 3: (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d)
- Molecular Formula: Not explicitly provided, but estimated MW ~500–550 .
- Key Differences :
- Substituents : Butyryl and naphthalen-2-ylmethyl groups replace furan-2-carbonyl.
- Sulfamide (vs. sulfonamide) with a branched alkyl chain.
- Implications :
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- Core Structure: Tetrahydroquinoline derivatives generally show better MOR engagement than tetrahydroisoquinoline analogs due to conformational flexibility .
- Substituent Effects :
- However, the absence of bulky groups (e.g., naphthalene in 14d) may reduce potency but improve selectivity .
Biological Activity
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the sulfonamide group and the furan and tetrahydroquinoline moieties, suggest diverse interactions with biological targets.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 344.43 g/mol. The compound comprises:
- Furan-2-carbonyl group: Contributing to potential reactivity and interaction with biological molecules.
- Tetrahydroquinoline moiety: Known for various pharmacological activities.
- Sulfonamide group : Traditionally associated with antibacterial properties.
Antibacterial Properties
Research indicates that compounds containing sulfonamide groups often exhibit significant antibacterial activity. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death.
Anticancer Activity
The tetrahydroquinoline structure is linked to various anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways. The compound may interact with specific signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Enzyme Inhibition
This compound may act as an inhibitor for carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and facilitating gas exchange. Inhibitors of specific CA isoforms have been explored for their potential in treating conditions like glaucoma and cancer.
Case Studies
- In vitro Studies : In vitro assays demonstrated that sulfonamides with similar structures exhibited moderate to high inhibitory effects against various cancer cell lines (e.g., Hep3B and A549). Compounds were evaluated for selective cytotoxicity against malignant cells compared to normal cells.
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active sites of target enzymes. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic strategies are effective for preparing N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide?
A three-step approach is typically employed:
Tetrahydroquinoline core synthesis : Cyclization of substituted anilines via Pictet-Spengler or Bischler-Napieralski reactions.
Furan-2-carbonyl introduction : Acylation using furan-2-carbonyl chloride under anhydrous conditions (e.g., pyridine/DMAP catalysis) .
Sulfonamide coupling : Reaction with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
Q. Key Considerations :
- Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient).
- Intermediate characterization using -NMR and LC-MS to confirm regioselectivity.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Furan-2-carbonyl chloride, pyridine, 0°C → RT, 12h | 65–78 | |
| Sulfonylation | 2,4-dimethylbenzenesulfonyl chloride, DCM, EtN, 24h | 82–90 |
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : At low temperature (e.g., 199 K) to minimize thermal motion .
- Hydrogen Bond Analysis : Identify C–H⋯O interactions (e.g., dimer formation) using software like SHELX or OLEX2 .
Q. Key Parameters :
- -factor < 0.05 indicates high precision.
- Average C–C bond length: ~1.39 Å (consistent with aromatic systems) .
Advanced Research Questions
Q. How can contradictory data in crystallographic and computational studies (e.g., bond lengths, torsion angles) be resolved?
Methodological Approach :
Validation : Compare experimental (SCXRD) and DFT-optimized geometries (B3LYP/6-31G* basis set).
Statistical Analysis : Use root-mean-square deviation (RMSD) to quantify discrepancies (>0.1 Å suggests systematic error).
Dynamic Effects : Account for temperature-dependent conformational flexibility (e.g., compare 199 K vs. 298 K data) .
Example : In sulfonamide derivatives, discrepancies in S–N bond lengths may arise from electron density delocalization not captured in static models .
Q. What strategies optimize bioactivity while minimizing cytotoxicity in sulfonamide-tetrahydroquinoline hybrids?
Structure-Activity Relationship (SAR) Workflow :
Substituent Screening :
- Vary substituents on the benzenesulfonamide (e.g., methyl → trifluoromethyl) and furan (e.g., halogenation).
- Assess antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli) .
Cytotoxicity Profiling :
- Use MTT assays on HEK293 cells to calculate selectivity indices (SI = IC/MIC) .
Key Finding : Electron-withdrawing groups on the sulfonamide enhance antibacterial potency but may increase cytotoxicity. Balancing hydrophobicity (clogP 2.5–3.5) improves SI .
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
Accelerated Stability Study Design :
Conditions : Store at 4°C, 25°C, and 40°C in DMSO, ethanol, and aqueous buffer (pH 7.4).
Analysis :
- HPLC purity checks at 0, 1, 3, and 6 months.
- Degradation products identified via HR-MS/MS.
Q. Results :
- DMSO : >95% purity at 6 months (4°C).
- Aqueous buffer (pH 7.4) : Hydrolysis of the sulfonamide group observed (20% degradation at 40°C) .
Q. What advanced spectroscopic methods resolve overlapping signals in 1H^1H1H-NMR spectra of this compound?
Techniques :
2D NMR (COSY, HSQC) : Assign coupled protons (e.g., tetrahydroquinoline H-2/H-3) and resolve aromatic overlaps.
Variable Temperature NMR : Suppress exchange broadening in rotameric sulfonamide groups (e.g., at 243 K) .
Example : The 2,4-dimethylbenzenesulfonamide methyl groups show distinct -NMR signals (δ 2.45 vs. 2.62 ppm) at 400 MHz .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational logP predictions and experimental HPLC-measured logP?
Resolution Protocol :
Experimental Validation : Measure logP via shake-flask method (octanol/water partition).
Software Calibration : Adjust atomic contribution parameters in tools like ChemAxon or MarvinSuite.
Case Study : Predicted logP (3.1) vs. experimental (3.8) due to underestimated solvation effects on the furan carbonyl .
Q. Why might hydrogen-bonding patterns differ between SCXRD and IR spectroscopy data?
Root Causes :
- Crystal Packing Effects : SCXRD captures intermolecular H-bonds (e.g., dimerization), while IR reflects both intra- and intermolecular interactions.
- Dynamic vs. Static States : IR detects H-bonds in solution, which may differ from solid-state SCXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
